3-Amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothiopheno[2,3-b]quinoline-2-carb oxylic acid
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Overview
Description
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a thieno ring fused to a quinoline structure, with additional functional groups including an amino group, a carboxylic acid group, and a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
The synthesis of Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- typically involves multi-step reactions. One common synthetic route includes the reductive cyclization of a precursor compound, such as 2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, using stannous chloride dihydrate as a reducing agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoromethyl group, using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cancer .
Comparison with Similar Compounds
Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
Thieno[2,3-b]quinoline-2-carboxylic acid: Lacks the amino and trifluoromethyl groups, resulting in different chemical properties and biological activities.
Thieno[3,2-b]thiophene-2-carboxylic acid: Contains a thiophene ring instead of a quinoline ring, leading to different reactivity and applications.
Quinoline-2,3-dicarboxylic acid:
The unique combination of functional groups in Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)- makes it a versatile compound with distinct properties and applications in various fields of research.
Properties
CAS No. |
610259-31-9 |
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Molecular Formula |
C13H11F3N2O2S |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-5-3-1-2-4-6(5)18-11-7(8)9(17)10(21-11)12(19)20/h1-4,17H2,(H,19,20) |
InChI Key |
KRBXRFQTAAZKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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